![molecular formula C20H14N4O4S B2589843 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 497061-23-1](/img/structure/B2589843.png)
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound belongs to the class of indandione derivatives and has been synthesized using different methods.
Scientific Research Applications
Leukemia Treatment
This compound shows promise in the treatment of leukemia. It is structurally related to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are characteristic of the Abelson tyrosine kinase domain found in this gene . The compound’s ability to form hydrogen bonds and other intermolecular interactions suggests it could be effective in targeting similar pathways in leukemia treatment.
Anti-HIV Activity
Indole derivatives, such as the one , have been reported to show potential as anti-HIV agents . Molecular docking studies of similar compounds have demonstrated their ability to interact with HIV-1 proteins, suggesting that this compound could be developed into a novel class of anti-HIV medications.
Cancer Therapy
The compound’s structure indicates a potential role in cancer therapy beyond leukemia. Previous studies suggest that compounds with similar structures can play a role in cancer initiation and therapy, possibly through interactions with retinoid X receptor alpha (RXRα), which is implicated in cancer biology .
Anti-fibrosis Activity
Compounds with similar structures have shown better anti-fibrosis activity than existing drugs like Pirfenidone on certain cell lines . This suggests that our compound could be synthesized and evaluated for its efficacy in treating fibrotic diseases.
Pharmaceutical Ingredient Analysis
The compound’s molecular structure, with its potential for various intermolecular interactions, makes it a candidate for analysis as an active pharmaceutical ingredient. Its propensity for forming hydrogen bonds could be significant in the development of new drugs .
Structural Studies for Drug Development
The compound’s ability to realize different conformations, as seen in related molecules like Imatinib, is crucial for structural studies. These studies can inform the development of drugs with optimized interactions with biological targets .
properties
IUPAC Name |
4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTKQAFZQMYHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.